

# The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	1H-Indol-3-ol	
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#### **Abstract**

The 1H-indole-3-ol scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of **1H-Indol-3-ol** derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

## **Anticancer Activity**

A substantial body of research highlights the potent cytotoxic effects of **1H-Indol-3-ol** and related indole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

## **Quantitative Anticancer Data**







The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected **1H-Indol-3-ol** and related indole derivatives against various cancer cell lines.



Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
1H-indol-3-yl-N- phenylacetamide (F4, C-4 chloro)	MCF-7 (Breast)	12.97	[1]
1H-indol-3-yl-N- phenylacetamide (F5, C-4 bromo)	MCF-7 (Breast)	10.62	[1]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)	HCT116 (Colorectal)	6.43 ± 0.72	
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)	A549 (Lung)	9.62 ± 1.14	
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)	A375 (Melanoma)	8.07 ± 1.36	
1H-indazole-3-amine derivative (6o)	K562 (Chronic Myeloid Leukemia)	5.15	[2]
Ursolic acid indole derivative (5f)	SMMC-7721 (Hepatocarcinoma)	0.56 ± 0.08	
Ursolic acid indole derivative (5f)	HepG2 (Hepatocarcinoma)	0.91 ± 0.13	



3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f)	HCT116 (Colorectal)	6.76 μg/mL	[3]
Indole-chalcone derivative (55)	A549 (Lung)	0.0003 - 0.009	[4]
Indole-aryl-amide derivative (2)	MCF7 (Breast)	0.81	[5]
Indole-aryl-amide derivative (2)	PC3 (Prostate)	2.13	[5]

## Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most significant are the PI3K/Akt/mTOR/NF-kB and the VEGF signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds, including derivatives of **1H-Indol-3-ol**, can inhibit this pathway at various nodes, leading to decreased cancer cell viability. Furthermore, this pathway crosstalks with the NF-κB signaling pathway, a key player in inflammation and cancer. Inhibition of the PI3K/Akt/mTOR pathway can subsequently lead to the downregulation of NF-κB activity, further contributing to the anticancer effects.[1][6]

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